molecular formula C19H22NO4S2.Br.xH2O B001009 Tiotropium bromide monohydrate CAS No. 139404-48-1

Tiotropium bromide monohydrate

Cat. No. B001009
M. Wt: 490.4 g/mol
InChI Key: MQLXPRBEAHBZTK-KFEMZTBUSA-M
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Description

Tiotropium bromide monohydrate is a second-generation anticholinergic agent specific for muscarinic receptors (M1, M2 & M3) in humans . It is indicated for the long-term, once-daily, maintenance treatment of bronchospasm associated with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . The drug substance is a synthetic, non-chiral, quaternary ammonium compound .


Synthesis Analysis

The synthesis of Tiotropium bromide monohydrate involves the coupling of scopine with 2, 2-dithienyl . A new HPLC method has been developed as an alternative to existing techniques for the determination of Tiotropium bromide monohydrate in combined formoterol fumarate dihydrate and tiotropium bromide monohydrate dry powder inhaler .


Molecular Structure Analysis

Tiotropium bromide monohydrate has a molecular mass of 490.4 and a molecular formula of C19H22NO4S2Br•H2O . It is a synthetic, non-chiral, quaternary ammonium compound .


Chemical Reactions Analysis

Tiotropium is a long-acting, antimuscarinic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .


Physical And Chemical Properties Analysis

Tiotropium bromide monohydrate has a molecular weight of 490.43 . It is a white or yellowish white powder . It is sparingly soluble in water and soluble in methanol .

Scientific Research Applications

  • Bronchoconstriction Reduction in Asthma : Tiotropium bromide is effective in reducing methacholine-induced bronchoconstriction in asthma for up to 48 hours, suggesting its potential use in COPD and nocturnal asthma treatment with once-daily dosing (O'Connor, Towse, & Barnes, 1996).

  • Anti-Inflammatory Effects in COPD : The compound may act as an anti-inflammatory agent in COPD by inhibiting monocyte chemotaxis, potentially improving lung inflammation through M3-muscarinic receptor coupled Gq protein signal transduction (Kurai et al., 2012).

  • Improvement in Lung Function and Mortality Reduction in COPD : Tiotropium bromide significantly improves lung function and reduces mortality in COPD patients, with potential benefits for asthmatic subgroups (Heredia, 2009).

  • Structural Analysis and Optimization : The combination of solid-state nuclear magnetic resonance and gauge-including projector-augmented wave studies can improve the crystal structures of tiotropium bromide and its monohydrate, enabling structural analysis and optimization of existing structures (Pindelska et al., 2015).

  • Maintenance Treatment for COPD : Tiotropium bromide shows potential as a once-daily maintenance treatment for COPD patients, improving lung function, symptoms, and quality of life, with potential for reduced exacerbations (Hansel & Barnes, 2002).

  • Reduction of Lung Hyperinflation in COPD : It effectively reduces lung hyperinflation, improving exertional dyspnea and exercise endurance in COPD patients (O’Donnell et al., 2004).

  • Use in Asthma Treatment : Tiotropium bromide is used in real-world asthma treatment in the USA, with a significant proportion of patients receiving it as monotherapy, suggesting its efficacy in this area (Averell et al., 2019).

  • Potential for Combination Therapy : It shows potential as a long-lasting bronchodilator for COPD and asthma, with the possibility of being used in combination with other treatments (Barnes et al., 1995).

Safety And Hazards

Tiotropium bromide monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXPRBEAHBZTK-KFEMZTBUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904820
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tiotropium bromide monohydrate

CAS RN

139404-48-1, 411207-31-3
Record name Tiotropium bromide hydrate
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Record name Tiotropium bromide monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOTROPIUM BROMIDE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
E Pindelska, L Szeleszczuk, DM Pisklak… - Journal of …, 2015 - Elsevier
… including hydrates and cocrystals, but only one of them, that is, tiotropium bromide monohydrate, is present in the commercially available drugs (Spiriva®, Tiova® ). In this study, we …
Number of citations: 15 www.sciencedirect.com
SJ Keam, GM Keating - Treatments in respiratory medicine, 2004 - Springer
Abstract Tiotropium bromide (Spiriva®) is a long-acting anticholinergic bronchodilator that maintains bronchodilation for at least 24 hours, allowing once-daily administration. The active …
Number of citations: 113 link.springer.com
C Mundy, P Kirkpatrick - Nat Rev Drug Discov, 2004 - nature.com
In January 2004, tiotropium bromide (Spiriva; Boehringer Ingelheim/Pfizer), an orally inhaled anticholinergic drug, was approved by the US FDA for the treatment of chronic obstructive …
Number of citations: 42 www.nature.com
EF Elkady, MH Tammam, AA Elmaaty - Chromatographia, 2017 - Springer
… Tiotropium bromide monohydrate (TTP) is coformulated with either formoterol fumarate dihydrate (FMR) or olodaterol HCl (ODT) in metered dose inhalations for treatment of asthma. So, …
Number of citations: 6 link.springer.com
R Lenz, D Paredes, K Hernández… - Value in Health, 2022 - valueinhealthjournal.com
Objective To estimate the budget impact of incorporating Tiotropium-Olodaterol for COPD in the Chilean public healthcare system. Methods Budget Impact Analysis following the ISPOR …
Number of citations: 2 www.valueinhealthjournal.com
YB Kwon, JH Kang, YJ Kim, DW Kim, SH Lee, CW Park - Pharmaceutics, 2022 - mdpi.com
… Micronized tiotropium bromide monohydrate was purchased from Vamsi Labs (Maharashtra, India). Calu-3 cells were purchased from American Type Cell Culture Collection (ATCC, …
Number of citations: 1 www.mdpi.com
RN Kachave, SR Chaudhari, M Kale… - Inventi Rapid: Pharm …, 2013 - researchgate.net
… Weigh accurately about 22.0 mg of Tiotropium Bromide Monohydrate working standard, transfer in to 100 ml volumetric flask, add 30 ml of diluent and sonicate to dissolve with …
Number of citations: 3 www.researchgate.net
A Anzueto, M Miravitlles - Respiratory research, 2020 - respiratory-research.biomedcentral …
Bronchodilators are the mainstay of pharmacological treatment in chronic obstructive pulmonary disease (COPD), and long-acting muscarinic antagonist (LAMA) monotherapy is …
S Erkol, M Güleli, E Dandan, C Caliskan… - … , and Characterization of … - papers.ssrn.com
… Tiotropium bromide monohydrate from EP and impurity G and impurity H standards from Simson Pharma (Dahisar, Mumbai) were used as standards in the studies. To prepare the …
Number of citations: 0 papers.ssrn.com
JL Olin - American journal of health-system pharmacy, 2005 - academic.oup.com
… Patients were randomized to receive tiotropium 18 μg (as tiotropium bromide monohydrate) (n = 921) or placebo (n = 371) once every morning. The use of rescue albuterol, low doses of …
Number of citations: 37 academic.oup.com

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